molecular formula C6H7IO4 B13916067 3-Iodocyclobutane-1,1-dicarboxylic acid

3-Iodocyclobutane-1,1-dicarboxylic acid

Cat. No.: B13916067
M. Wt: 270.02 g/mol
InChI Key: GGVDQGLMVNXKIG-UHFFFAOYSA-N
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Description

3-Iodocyclobutane-1,1-dicarboxylic acid is an organic compound characterized by a cyclobutane ring substituted with an iodine atom and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodocyclobutane-1,1-dicarboxylic acid typically involves the iodination of cyclobutane-1,1-dicarboxylic acid. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the cyclobutane ring. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Iodocyclobutane-1,1-dicarboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Esterification: The carboxylic acid groups can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

    Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include carboxylated derivatives.

    Reduction: Products include reduced cyclobutane derivatives.

    Esterification: Products include esters of cyclobutane-1,1-dicarboxylic acid.

Scientific Research Applications

3-Iodocyclobutane-1,1-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Iodocyclobutane-1,1-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets. The iodine atom and carboxylic acid groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and chemical processes, making the compound useful in different applications .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1,1-dicarboxylic acid: Lacks the iodine substitution.

    3-Bromocyclobutane-1,1-dicarboxylic acid: Similar structure but with a bromine atom instead of iodine.

    3-Chlorocyclobutane-1,1-dicarboxylic acid: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

3-Iodocyclobutane-1,1-dicarboxylic acid is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity and specific interactions with other molecules. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C6H7IO4

Molecular Weight

270.02 g/mol

IUPAC Name

3-iodocyclobutane-1,1-dicarboxylic acid

InChI

InChI=1S/C6H7IO4/c7-3-1-6(2-3,4(8)9)5(10)11/h3H,1-2H2,(H,8,9)(H,10,11)

InChI Key

GGVDQGLMVNXKIG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C(=O)O)C(=O)O)I

Origin of Product

United States

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